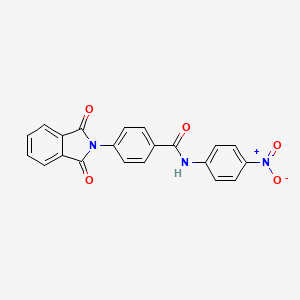

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-nitrophenyl)benzamide

Description

Properties

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)-N-(4-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13N3O5/c25-19(22-14-7-11-16(12-8-14)24(28)29)13-5-9-15(10-6-13)23-20(26)17-3-1-2-4-18(17)21(23)27/h1-12H,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGCGYDZCHLEBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-nitrophenyl)benzamide is a member of the isoindole derivatives, which have garnered attention for their diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C23H15N3O6

- Molecular Weight : 429.38 g/mol

- CAS Number : 33311-76-1

- IUPAC Name : N-(2-benzoyl-4-nitrophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide

The compound features a complex structure with a dioxoisoindole moiety and a nitrophenyl group, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on forming the isoindole core through cyclization reactions followed by functionalization to introduce the nitrophenyl group. The detailed synthetic pathway can be represented as follows:

- Formation of Isoindole Core : Starting from suitable precursors such as phthalic anhydride and amines.

- Functionalization : Introduction of nitro and benzamide functionalities through electrophilic aromatic substitution and acylation reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoindole derivatives. For instance, compounds similar to This compound have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that this compound could inhibit cell proliferation and induce apoptosis in cancer cells.

Anti-inflammatory Activity

Compounds with similar structures have been investigated for their anti-inflammatory properties. Specifically, the presence of the dioxoisoindole moiety is believed to contribute to the inhibition of pro-inflammatory cytokines. In vivo studies using animal models showed a reduction in edema and inflammatory markers upon administration of these compounds.

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. For example, acute toxicity tests in zebrafish embryos indicated that certain derivatives exhibited low toxicity levels, suggesting a favorable safety margin for further development.

Case Studies

-

Case Study on Anticancer Efficacy :

- A study conducted by Zhang et al. (2021) evaluated the anticancer effects of various isoindole derivatives including our compound of interest. The results indicated significant inhibition of tumor growth in xenograft models, with minimal side effects observed.

-

Case Study on Anti-inflammatory Effects :

- Research by Liu et al. (2020) demonstrated that derivatives similar to this compound significantly reduced inflammation in murine models of arthritis.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzamide derivatives, including those similar to 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-nitrophenyl)benzamide. The emergence of bacterial resistance necessitates the development of new antimicrobial agents. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities.

Case Study : A study synthesized a series of substituted benzamides and evaluated their antimicrobial efficacy. Among them, certain derivatives demonstrated comparable effectiveness to established antibiotics like ofloxacin and fluconazole against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (Candida albicans, Aspergillus niger) .

Anticancer Potential

The anticancer potential of benzamide derivatives is another area of active research. The ability of these compounds to inhibit cancer cell proliferation has been documented in several studies.

Case Study : A study focused on synthesizing novel benzamide analogues for their anticancer activity. The results indicated that certain derivatives exhibited potent cytotoxicity against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell cycle progression .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

- Nitro (NO₂) Group (Target Compound): Enhances polarity and electron deficiency, improving interactions with receptors (e.g., glutamate receptors) but reducing solubility in nonpolar solvents .

- Chloro (Cl) Group (CPPHA) : Moderate electron-withdrawing effect; improves metabolic stability compared to nitro derivatives .

- Methoxy (OCH₃) Group (3f in ) : Electron-donating; increases solubility in organic solvents but reduces receptor-binding affinity .

Linker Modifications

Receptor Modulation

- mGluR5 Allosteric Modulation: CPPHA potentiates mGluR5 via a novel binding site distinct from MPEP (2-methyl-6-(phenylethynyl)pyridine), while the target compound’s nitro group may confer unique electronic interactions for receptor selectivity .

- Cytotoxicity : Compound 62’s thiadiazole-phthalimide hybrid structure shows potent anti-proliferative activity against cancer cell lines, suggesting the nitrobenzamide-phthalimide scaffold in the target compound could share similar mechanisms .

Q & A

Q. What are the optimal synthetic routes for 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-nitrophenyl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : Conventional synthesis involves refluxing sulfanilamide derivatives with phthalic acid in dimethylformamide (DMF), yielding ~91% under thermal conditions. Microwave-assisted synthesis significantly improves yield to 97% by enhancing reaction efficiency and reducing side products . Key steps include monitoring reaction progress via TLC (e.g., Rf = 0.79 in ethyl acetate:petroleum ether (9:1)) and purification through crystallization. Optimization should consider solvent polarity, temperature, and microwave irradiation power to minimize degradation of the nitro group .

Q. How is this compound characterized spectroscopically, and what key spectral markers validate its structure?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of N-H (3200–3400 cm⁻¹), C=O (1700–1750 cm⁻¹ for isoindole-dione and benzamide), and S=O (1150–1250 cm⁻¹, if sulfonamide derivatives are present) .

- NMR : ¹H-NMR identifies aromatic protons (δ 7.0–8.5 ppm) and NH signals (δ ~10 ppm). ¹³C-NMR confirms carbonyl carbons (δ ~165–170 ppm) and aromatic carbons (δ 120–140 ppm) .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺ and [M+Na]⁺) validate the molecular weight (e.g., m/z 326.26 for the parent compound) .

Advanced Research Questions

Q. What pharmacological activities are associated with this compound, and how does its structure enable allosteric modulation of metabotropic glutamate receptors (mGluRs)?

- Methodological Answer : Structurally analogous compounds (e.g., CPPHA) act as positive allosteric modulators (PAMs) of mGluR1/5 by binding to a novel site distinct from the MPEP (2-methyl-6-(phenylethynyl)pyridine) pocket. Key structural features include:

- The phthalimide moiety (1,3-dioxo-isoindole) for hydrophobic interactions with receptor subdomains.

- The 4-nitrophenyl group enhances electron-withdrawing effects, stabilizing π-π interactions with aromatic residues (e.g., Phe585 in mGluR5).

Mutagenesis studies (e.g., F585I mutation in mGluR5) abolish CPPHA activity, confirming the critical role of this residue .

Q. How can researchers resolve contradictions in reported biological activities across derivatives of this compound?

- Methodological Answer : Discrepancies in activity (e.g., anticancer vs. neuromodulatory effects) arise from:

- Substituent variations : For example, sulfonamide derivatives (e.g., Compound 3b) show anticancer activity via tubulin inhibition, while nitrobenzamide derivatives (e.g., CPPHA) target mGluRs .

- Assay conditions : Use standardized cell lines (e.g., HEK293 for mGluR studies) and control for nitroreductase activity, which may alter the nitro group’s bioavailability .

Cross-validate findings using orthogonal techniques like radioligand displacement assays and calcium flux measurements .

Q. What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced potency or selectivity?

- Methodological Answer :

- Nitro Group Position : Para-substitution on the phenyl ring (as in 4-nitrophenyl) improves receptor binding affinity compared to ortho/meta positions .

- Linker Modifications : Replacing the benzamide with sulfonamide (e.g., Compound 3b) shifts activity toward anticancer targets by altering solubility and hydrogen-bonding capacity .

- Isoindole-dione Substitutions : Fluorination or methylation at the isoindole ring modulates metabolic stability without compromising receptor interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.